molecular formula C16H19NO4 B13998620 Methyl 3-(1-methyl-2,6-dioxo-3-phenylpiperidin-3-yl)propanoate CAS No. 5446-62-8

Methyl 3-(1-methyl-2,6-dioxo-3-phenylpiperidin-3-yl)propanoate

Cat. No.: B13998620
CAS No.: 5446-62-8
M. Wt: 289.33 g/mol
InChI Key: CHTQISKFOQVHMH-UHFFFAOYSA-N
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Description

Methyl 3-(1-methyl-2,6-dioxo-3-phenylpiperidin-3-yl)propanoate is a synthetic organic compound featuring a piperidin-2,6-dione core substituted with a phenyl group at the 3-position and a methyl group at the nitrogen atom. The propanoate ester moiety is attached to the piperidine ring via the 3-position of the propanoate chain.

Properties

CAS No.

5446-62-8

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

methyl 3-(1-methyl-2,6-dioxo-3-phenylpiperidin-3-yl)propanoate

InChI

InChI=1S/C16H19NO4/c1-17-13(18)8-10-16(15(17)20,11-9-14(19)21-2)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3

InChI Key

CHTQISKFOQVHMH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCC(C1=O)(CCC(=O)OC)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-methyl-2,6-dioxo-3-phenylpiperidin-3-yl)propanoate typically involves the reaction of 3-phenylpiperidine-2,6-dione with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and temperature control are crucial factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-methyl-2,6-dioxo-3-phenylpiperidin-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-(1-methyl-2,6-dioxo-3-phenylpiperidin-3-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(1-methyl-2,6-dioxo-3-phenylpiperidin-3-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Pharmacological Activity
Methyl 3-(1-methyl-2,6-dioxo-3-phenylpiperidin-3-yl)propanoate Piperidin-2,6-dione 3-Phenyl, 1-methyl ~291.3 (calculated) Not reported
4NO2PDPMe Phthalimide 4-Nitro, 3,4-dimethoxyphenyl Not reported Uterus-relaxant (potent)
4APDPMe Phthalimide 4-Amino, 3,4-dimethoxyphenyl Not reported Uterus-relaxant (efficacious)
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate Pyridine 2-Amino, 5-Fluoro Not reported Not reported
Methyl 3-[2-(2-hydroxyethyl)piperidin-1-yl]propanoate Piperidine 2-(2-Hydroxyethyl) 215.29 Not reported

Pharmacological and Physicochemical Insights

Thalidomide Analogs (4NO2PDPMe and 4APDPMe)
  • Core Structure : Phthalimide (aromatic dicarboximide) vs. the target’s piperidin-2,6-dione (saturated diketone).
  • The nitro (4NO2PDPMe) and amino (4APDPMe) groups on the phthalimide core modulate potency and metabolic stability.
  • Activity : Both analogs exhibit uterus-relaxant effects, suggesting that the target compound’s piperidin-dione core may mimic phthalimide’s conformational rigidity but with altered steric and electronic profiles.
Pyridine Derivative (Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate)
  • Core Structure : Aromatic pyridine vs. saturated piperidine. The pyridine’s electron-deficient aromatic system contrasts with the target’s electron-rich dioxopiperidine.
  • Substituents: The 5-fluoro and 2-amino groups enhance hydrogen-bonding capacity and metabolic resistance. This compound’s polarity may differ significantly from the target’s lipophilic phenyl/diketone system.
Hydroxyethyl-Substituted Piperidine (Methyl 3-[2-(2-hydroxyethyl)piperidin-1-yl]propanoate)
  • Core Structure : Unmodified piperidine vs. the target’s dioxopiperidine.
  • This compound’s lower molecular weight (215.29 vs. ~291.3) suggests differences in bioavailability and membrane permeability.

Key Structural Determinants of Activity

  • Electron Effects : The dioxopiperidine core in the target compound may act as a hydrogen-bond acceptor, similar to phthalimide’s carbonyl groups, but with reduced planarity due to ring saturation.
  • Steric Hindrance : The 1-methyl group on the piperidine nitrogen may reduce steric clashes compared to bulkier substituents in analogs.

Biological Activity

Methyl 3-(1-methyl-2,6-dioxo-3-phenylpiperidin-3-yl)propanoate, with CAS Number 177200-90-7, is a compound of interest due to its potential biological activities. This article aims to summarize the available data on its biological effects, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C16H19NO4
  • Molecular Weight : 289.326 g/mol
  • Density : 1.17 g/cm³
  • Boiling Point : 432.9°C at 760 mmHg
  • Flash Point : 215.6°C

Research indicates that this compound may interact with various biological pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Modulation of Receptor Activity : Preliminary studies suggest that it may act on neurotransmitter receptors, influencing neurological functions and behaviors.

Antimicrobial Activity

Studies have reported that this compound exhibits antimicrobial properties against various pathogens. For instance, it has demonstrated effectiveness in inhibiting the growth of certain bacterial strains in vitro.

Anticancer Properties

Some research suggests that this compound may possess anticancer activity. It appears to induce apoptosis in cancer cell lines through the activation of specific signaling pathways.

Neuroprotective Effects

The compound's interaction with neurotransmitter systems indicates potential neuroprotective effects. It may help in mitigating neurodegenerative conditions by reducing oxidative stress and inflammation.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • A study conducted by researchers at VCU indicated that at concentrations above 50 μM, this compound significantly inhibited the secretion of virulence factors in pathogenic bacteria .
  • Anticancer Research :
    • In vitro experiments demonstrated that the compound induced cell cycle arrest and apoptosis in human cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
  • Neuroprotective Study :
    • Research highlighted its ability to protect neuronal cells from oxidative damage, proposing mechanisms involving the modulation of antioxidant enzyme activities .

Data Summary Table

PropertyValue
Molecular FormulaC16H19NO4
Molecular Weight289.326 g/mol
Density1.17 g/cm³
Boiling Point432.9°C
Flash Point215.6°C
Antimicrobial ActivityEffective against various pathogens
Anticancer ActivityInduces apoptosis in cancer cells
Neuroprotective EffectsReduces oxidative stress

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